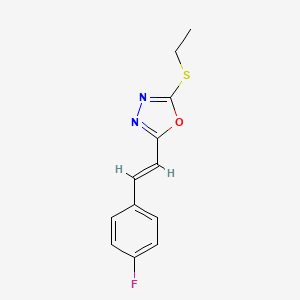![molecular formula C20H21NO3S B12838590 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide is a complex organic compound that features a unique indeno-furan structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno-Furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-furan core.
Functionalization: The core structure is then functionalized by introducing the acetamide group through a series of reactions, including acylation and amination.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one
- 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid
Uniqueness
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide stands out due to its unique combination of the indeno-furan core with the furan-2-ylmethylthio and acetamide groups. This structural uniqueness imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C20H21NO3S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21NO3S/c22-20(21-6-8-25-13-17-5-2-7-23-17)11-16-12-24-19-10-15-4-1-3-14(15)9-18(16)19/h2,5,7,9-10,12H,1,3-4,6,8,11,13H2,(H,21,22) |
Clave InChI |
DBMBQCKUYKACCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)NCCSCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



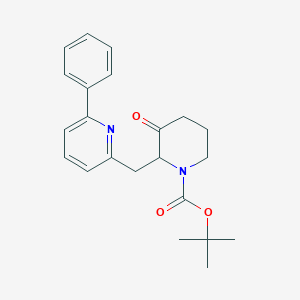
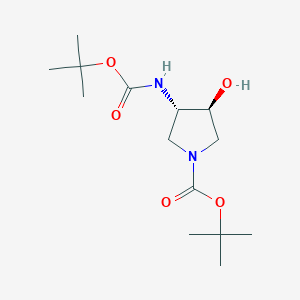
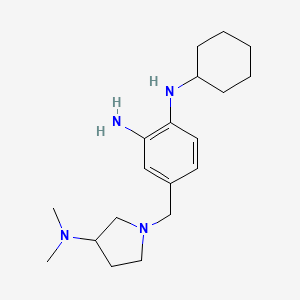
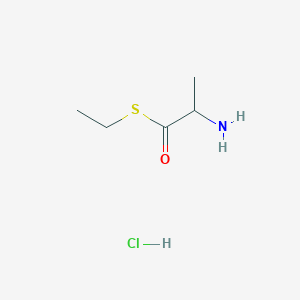
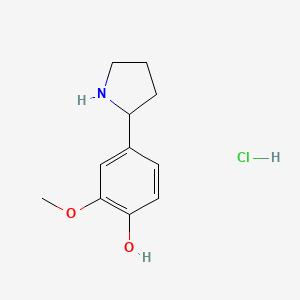

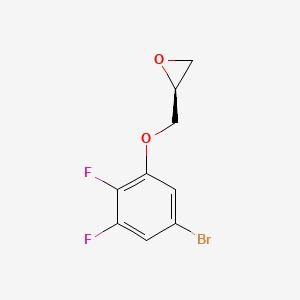
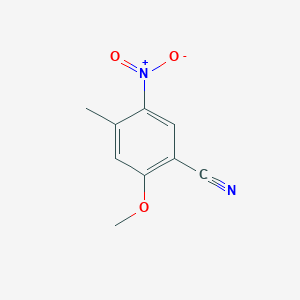
![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)

